molecular formula C15H14ClN3OS B5622479 N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5622479
M. Wt: 319.8 g/mol
InChI Key: RRAJIGKCKSFRIX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.

    Phenyl Substituted Compounds: Compounds with various substituents on the phenyl ring.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-8-9(2)21-15-13(8)14(17-7-18-15)19-10-4-5-12(20-3)11(16)6-10/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAJIGKCKSFRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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